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Abstract
Dicarboxylic aciduria, the abnormal urinary excretion of dicarboxylic acids, is a key biochemical

indicator of underlying defects in fatty acid oxidation. These disorders, which can have severe

clinical consequences, disrupt the body's ability to utilize fats for energy, particularly during

periods of fasting or metabolic stress. This technical guide provides an in-depth exploration of

the role of dicarboxylic acids, with a specific focus on the metabolism of tridecanedioic acid and

its activated form, Tridecanedioyl-CoA. While quantitative data for tridecanedioic acid in

patient populations is not extensively documented in the literature, this guide extrapolates from

the established principles of odd-chain fatty acid and dicarboxylic acid metabolism to delineate

its putative role. We present detailed metabolic pathways, experimental protocols for

dicarboxylic acid analysis, and diagnostic workflows to aid researchers and clinicians in

understanding, diagnosing, and developing therapeutic strategies for these complex metabolic

disorders.

Introduction to Dicarboxylic Aciduria
Dicarboxylic aciduria is a metabolic condition characterized by the presence of elevated levels

of dicarboxylic acids in the urine.[1][2] In healthy individuals, fatty acid β-oxidation in the

mitochondria is the primary pathway for energy production from fats. However, when this

pathway is impaired due to genetic defects in specific enzymes, an alternative pathway, ω-

oxidation, is upregulated.[3] This pathway converts fatty acids into dicarboxylic acids in the
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endoplasmic reticulum.[4] These dicarboxylic acids are then transported to peroxisomes and

mitochondria for further metabolism via β-oxidation.[5][6] A defect in mitochondrial β-oxidation

leads to an accumulation of dicarboxylic acids, which are then excreted in the urine.

Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is one of the most common inborn

errors of metabolism associated with dicarboxylic aciduria.[7][8] In individuals with MCAD

deficiency, the inability to metabolize medium-chain fatty acids leads to a characteristic pattern

of C6-C10 dicarboxylic aciduria.[9]

Metabolic Pathways
Formation of Tridecanedioyl-CoA via ω-Oxidation
Tridecanedioic acid, a 13-carbon dicarboxylic acid, is formed from tridecanoic acid through the

ω-oxidation pathway. This process occurs in the smooth endoplasmic reticulum and involves a

series of enzymatic reactions:

Hydroxylation: The terminal methyl group (ω-carbon) of tridecanoic acid is hydroxylated by a

cytochrome P450 monooxygenase.

Oxidation to Aldehyde: The resulting ω-hydroxy fatty acid is then oxidized to an aldehyde by

alcohol dehydrogenase.

Oxidation to Carboxylic Acid: Finally, the aldehyde is oxidized to a carboxylic acid by

aldehyde dehydrogenase, forming tridecanedioic acid.[4]

This dicarboxylic acid is then activated to Tridecanedioyl-CoA before it can be further

metabolized.
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Figure 1: ω-Oxidation of Tridecanoic Acid.

Peroxisomal β-Oxidation of Tridecanedioyl-CoA
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Dicarboxylic acids, including Tridecanedioyl-CoA, are primarily metabolized in the

peroxisomes.[10][11] The β-oxidation of odd-chain dicarboxylic acids like Tridecanedioyl-CoA
proceeds through a series of cycles, each removing two carbons in the form of acetyl-CoA. Due

to its odd number of carbons, the final cycle yields one molecule of propionyl-CoA and one

molecule of acetyl-CoA.[12]

The enzymatic steps in each cycle of peroxisomal β-oxidation are:

Dehydrogenation: Catalyzed by acyl-CoA oxidase.

Hydration: Catalyzed by enoyl-CoA hydratase.

Dehydrogenation: Catalyzed by 3-hydroxyacyl-CoA dehydrogenase.

Thiolytic Cleavage: Catalyzed by β-ketothiolase.
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Figure 2: Peroxisomal β-Oxidation of Tridecanedioyl-CoA.
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Data Presentation
While specific quantitative data for urinary tridecanedioic acid in dicarboxylic aciduria patients is

scarce in the literature, the table below presents typical findings for other dicarboxylic acids in

patients with MCAD deficiency compared to healthy controls. These values are generally

reported in relation to creatinine to normalize for urine concentration.

Dicarboxylic Acid Patient Group

Urinary
Concentration
(mmol/mol
creatinine)

Reference

Adipic Acid (C6) MCAD Deficiency Significantly Elevated

Suberic Acid (C8) MCAD Deficiency Significantly Elevated

Sebacic Acid (C10) MCAD Deficiency Significantly Elevated

Dodecanedioic Acid

(C12)
MCAD Deficiency Elevated

Adipic Acid (C6) Healthy Controls Low to Undetectable [13]

Suberic Acid (C8) Healthy Controls Low to Undetectable [13]

Sebacic Acid (C10) Healthy Controls Low to Undetectable [13]

Dodecanedioic Acid

(C12)
Healthy Controls Low to Undetectable [13]

Experimental Protocols
The analysis of urinary organic acids is crucial for the diagnosis of dicarboxylic aciduria. Gas

chromatography-mass spectrometry (GC-MS) is a widely used and robust method for this

purpose.

Protocol for Urinary Organic Acid Analysis by GC-MS
This protocol outlines the key steps for the extraction, derivatization, and analysis of urinary

organic acids.
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4.1.1. Materials

Urine sample

Internal standard solution (e.g., a stable isotope-labeled dicarboxylic acid)

Sodium chloride

Hydrochloric acid (HCl)

Ethyl acetate

Diethyl ether

Pyridine

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

Nitrogen gas supply

Centrifuge

GC-MS instrument

4.1.2. Sample Preparation and Extraction

Thaw the frozen urine sample to room temperature.

Centrifuge the urine sample to remove any sediment.

To a glass tube, add a specific volume of urine (normalized to creatinine concentration).

Add the internal standard solution.

Add sodium chloride to saturate the aqueous phase.

Acidify the sample with HCl.
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Perform a two-step liquid-liquid extraction with ethyl acetate followed by diethyl ether. Vortex

thoroughly after each addition and centrifuge to separate the phases.

Combine the organic layers in a new tube.

4.1.3. Derivatization[14]

Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

Reconstitute the dried residue in pyridine.

Add BSTFA with 1% TMCS to the reconstituted sample.

Cap the vial tightly and heat at a specific temperature (e.g., 70°C) for a defined period (e.g.,

30 minutes) to allow for complete derivatization of the organic acids to their trimethylsilyl

(TMS) esters.

4.1.4. GC-MS Analysis[15]

Inject an aliquot of the derivatized sample into the GC-MS system.

Gas Chromatography: Use a suitable capillary column (e.g., a non-polar or semi-polar

column) and a temperature program that allows for the separation of the various organic

acids.

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and

scan a mass range appropriate for the detection of the TMS derivatives of dicarboxylic acids.

4.1.5. Data Analysis

Identify the dicarboxylic acids based on their retention times and mass spectra by comparing

them to a library of known compounds.

Quantify the analytes by integrating the peak areas and comparing them to the peak area of

the internal standard.
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Figure 3: GC-MS Workflow for Urinary Organic Acids.
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Diagnostic Workflow for Dicarboxylic Aciduria
The differential diagnosis of dicarboxylic aciduria involves a multi-step process that combines

clinical evaluation with biochemical analyses.
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Figure 4: Diagnostic Workflow for Dicarboxylic Aciduria.
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A clinical suspicion of a fatty acid oxidation disorder, often triggered by episodes of hypoketotic

hypoglycemia, prompts a urinary organic acid analysis.[2] If elevated levels of dicarboxylic

acids are detected, a plasma acylcarnitine profile is typically performed.[4] The pattern of

elevated acylcarnitines can be highly suggestive of a specific enzyme deficiency. For example,

a prominent elevation of octanoylcarnitine (C8) is characteristic of MCAD deficiency.[7] The

definitive diagnosis is then confirmed by enzyme assays in cultured fibroblasts or by molecular

genetic testing to identify pathogenic variants in the corresponding gene.[16]

Conclusion
Tridecanedioyl-CoA, derived from the ω-oxidation of tridecanoic acid, is a theoretical

metabolite in the complex landscape of dicarboxylic aciduria. While its direct quantitative

measurement in patient samples is not a current focus of routine clinical diagnostics,

understanding its metabolism within the framework of odd-chain dicarboxylic acid oxidation

provides valuable insights into the pathophysiology of fatty acid oxidation disorders. The

established analytical methods, such as GC-MS, are powerful tools for the diagnosis and

monitoring of these conditions by profiling a broader range of dicarboxylic acids. Further

research, potentially utilizing advanced mass spectrometry techniques, may in the future

elucidate the specific role and quantitative significance of Tridecanedioyl-CoA and other odd-

chain dicarboxylic acids in various forms of dicarboxylic aciduria, paving the way for more

targeted diagnostic and therapeutic approaches.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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